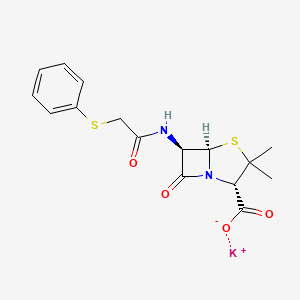
Thiphencillin potassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiphencillin potassium is a penicillin analog patented by Abbott Laboratories as an antibacterial agent. It exhibits potent antibacterial activity against various species and genera of pathogenic bacteria . The molecular formula of this compound is C16H17N2O4S2.K, and it has a molecular weight of 404.545 .
準備方法
Synthetic Routes and Reaction Conditions
Thiphencillin potassium is synthesized through a series of chemical reactions involving the incorporation of a phenylthio group into the penicillin core structure. The synthetic route typically involves the following steps:
Formation of the Penicillin Core: The core structure of penicillin is synthesized through the condensation of 6-aminopenicillanic acid with various acylating agents.
Introduction of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a suitable phenylthio compound reacts with the penicillin core under controlled conditions.
Formation of the Potassium Salt: The final step involves the conversion of the thiphencillin compound into its potassium salt form by reacting it with potassium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and control of reaction conditions.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.
化学反応の分析
Types of Reactions
Thiphencillin potassium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to the thioether form.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the penicillin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as thiols and amines are employed under controlled pH and temperature conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thioethers: Formed through reduction reactions.
Substituted Penicillins: Formed through nucleophilic substitution reactions.
科学的研究の応用
Thiphencillin potassium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of penicillin analogs.
Biology: Investigated for its antibacterial properties against various bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Used in the development of new antibacterial agents and formulations.
作用機序
Thiphencillin potassium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. By binding to PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
類似化合物との比較
Similar Compounds
Penicillin G: Another penicillin analog with a similar mechanism of action but different spectrum of activity.
Ampicillin: A broad-spectrum penicillin analog with enhanced activity against Gram-negative bacteria.
Methicillin: A penicillin analog resistant to beta-lactamase enzymes produced by certain bacteria.
Uniqueness of Thiphencillin Potassium
This compound is unique due to its potent antibacterial activity against a wide range of pathogenic bacteria and its stability in the presence of beta-lactamase enzymes. This makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
4803-45-6 |
|---|---|
分子式 |
C16H17KN2O4S2 |
分子量 |
404.5 g/mol |
IUPAC名 |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S2.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 |
InChIキー |
MADJTHHWRMUVQG-LQDWTQKMSA-M |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=CC=C3)C(=O)[O-])C.[K+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=CC=C3)C(=O)[O-])C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


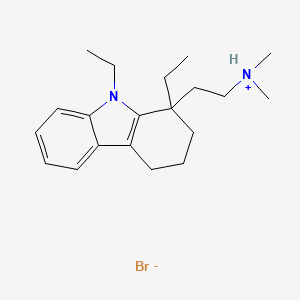
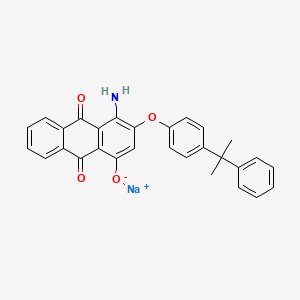
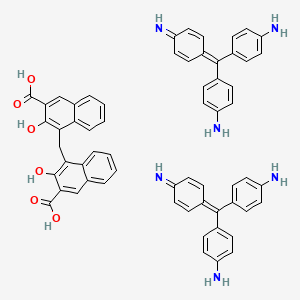
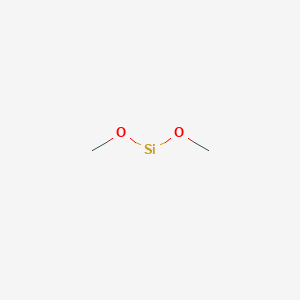
![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)
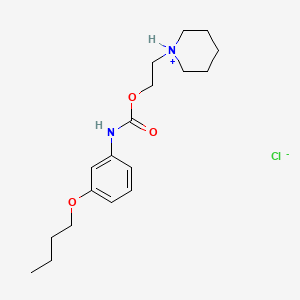
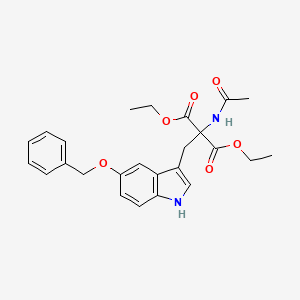
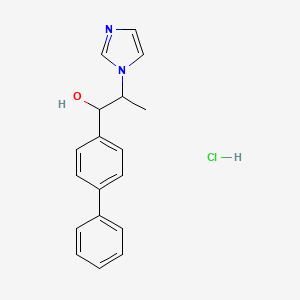
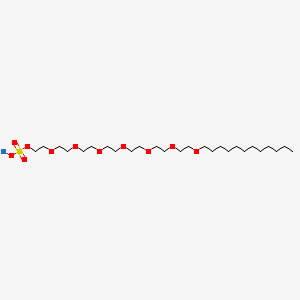
![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
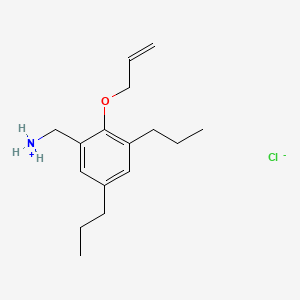
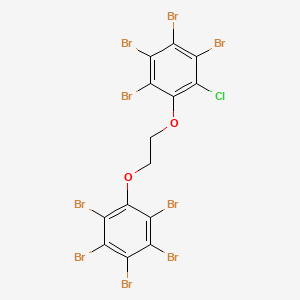

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
